

An In-depth Technical Guide to 3-Methoxy-2,5-dimethylaniline

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Compound of Interest

Compound Name: 3-Methoxy-2,5-dimethylaniline

CAS No.: 102440-04-0

Cat. No.: B1442240

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Methoxy-2,5-dimethylaniline** (CAS No. 102440-04-0), a substituted aniline derivative with significant potential as a versatile chemical intermediate. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information, draws logical inferences from structurally related compounds, and outlines key properties, potential synthetic pathways, reactivity, and analytical considerations. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to evaluate and utilize this compound in their research and development endeavors.

Introduction: The Strategic Value of Substituted Anilines

Aniline and its derivatives are cornerstone building blocks in modern organic chemistry. Their utility spans the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. The specific substitution pattern on the aniline ring dictates the molecule's electronic properties, reactivity, and steric hindrance, thereby influencing its application. **3-Methoxy-2,5-dimethylaniline**, with its methoxy and dual methyl substitutions, presents a unique combination of electron-donating

groups and defined steric bulk, making it a valuable precursor for complex molecular architectures.

The presence of the methoxy and methyl groups on the aromatic ring, coupled with the amino functionality, allows for a wide range of chemical transformations. These include selective alkylation and diazotization reactions, which are fundamental in medicinal and dye chemistry[1]. Structurally similar aniline derivatives are widely employed as precursors in the development of Active Pharmaceutical Ingredients (APIs) and new agrochemicals like herbicides and pesticides[1].

Core Molecular Profile

Identification

Identifier	Value	Source
Chemical Name	3-Methoxy-2,5-dimethylaniline	IUPAC
CAS Number	102440-04-0	[1]
Molecular Formula	C ₉ H ₁₃ NO	[1]
Molecular Weight	151.21 g/mol	[2]
InChI	InChI=1S/C9H13NO/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5H,10H2,1-3H3	[1]

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for the physicochemical properties of **3-Methoxy-2,5-dimethylaniline** are not readily available. However, we can infer likely properties based on its structure and data from closely related isomers such as 2,5-dimethylaniline and 3,5-dimethylaniline.

Property	Inferred Value	Basis of Inference and Remarks
Appearance	Likely a colorless to yellow or brown liquid/solid	Aniline derivatives often appear as colored liquids or solids that can darken on exposure to air and light[3].
Melting Point	Expected to be in a similar range to its isomers	2,5-dimethylaniline has a melting point of 11.5 °C, while 3,5-dimethylaniline melts at 9.8-10.0 °C[4][5]. The addition of a methoxy group may slightly alter this.
Boiling Point	Estimated to be >200 °C	2,5-dimethylaniline boils at 218 °C and 3,5-dimethylaniline at 218 °C[4][5]. The methoxy group may slightly increase the boiling point due to increased molecular weight and polarity.
Solubility	Sparingly soluble in water; soluble in organic solvents	Like most anilines, it is expected to have limited solubility in water but good solubility in common organic solvents such as ethanol, ether, and acetone[6].

Synthesis and Reactivity

Potential Synthetic Routes

Two primary retrosynthetic pathways can be envisioned for the laboratory-scale or industrial synthesis of **3-Methoxy-2,5-dimethylaniline**. The choice of method would depend on the availability of starting materials, desired scale, and safety considerations.

A. Nucleophilic Aromatic Substitution: A plausible route involves the nucleophilic substitution of a suitable leaving group on a 2,5-dimethylaniline derivative. For instance, the reaction of 3-

bromo-2,5-dimethylaniline with sodium methoxide in a suitable solvent, likely with a copper or palladium catalyst, would yield the target compound.

B. Reduction of a Nitroarene: A more common and often high-yielding approach in aromatic amine synthesis is the reduction of the corresponding nitro compound. The synthesis would start with 1-methoxy-2,5-dimethyl-3-nitrobenzene, which can be reduced to the aniline.

Experimental Protocol: Reduction of 1-methoxy-2,5-dimethyl-3-nitrobenzene

This is a generalized protocol based on standard procedures for nitroarene reduction. Specific reaction conditions may require optimization.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methoxy-2,5-dimethyl-3-nitrobenzene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
- **Catalyst Addition:** Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
- **Hydrogenation:** The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
- **Reaction Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **3-Methoxy-2,5-dimethylaniline**.

Chemical Reactivity

The reactivity of **3-Methoxy-2,5-dimethylaniline** is governed by the interplay of the electron-donating amino, methoxy, and methyl groups.

- **Amino Group Reactivity:** The primary amine functionality is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.

- **Electrophilic Aromatic Substitution:** The strong activating and ortho-, para-directing effects of the amino and methoxy groups, along with the weaker activation of the methyl groups, make the aromatic ring highly susceptible to electrophilic attack. The positions for substitution will be sterically and electronically influenced by the existing substituents.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of **3-Methoxy-2,5-dimethylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8 ppm), the two methyl groups (singlets around 2.1-2.3 ppm), and the amine protons (a broad singlet which can be exchanged with D_2O). The coupling patterns of the aromatic protons will be indicative of their substitution pattern.
- **^{13}C NMR:** The carbon NMR spectrum will display unique signals for each of the nine carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

- **N-H Stretching:** Two distinct bands in the region of $3300\text{-}3500\text{ cm}^{-1}$ are characteristic of a primary amine.
- **C-H Stretching:** Aromatic C-H stretches will appear above 3000 cm^{-1} , while aliphatic C-H stretches from the methyl and methoxy groups will be observed below 3000 cm^{-1} .
- **C-N Stretching:** This will be visible in the $1250\text{-}1350\text{ cm}^{-1}$ region.
- **C-O Stretching:** Anisole-type C-O stretching typically appears as a strong band around 1250 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (151.21 g/mol). Fragmentation patterns will likely involve the loss of methyl radicals and other characteristic cleavages of aromatic amines.

Safety and Handling

As with all aniline derivatives, **3-Methoxy-2,5-dimethylaniline** should be handled with caution in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.

Aniline compounds are generally toxic and can be absorbed through the skin. They are also suspected carcinogens. For a related compound, 3-Methoxy-N,N-dimethylaniline, the hazards are listed as harmful if swallowed, in contact with skin, or if inhaled[7]. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Applications in Research and Development

The unique substitution pattern of **3-Methoxy-2,5-dimethylaniline** makes it a promising candidate for several applications:

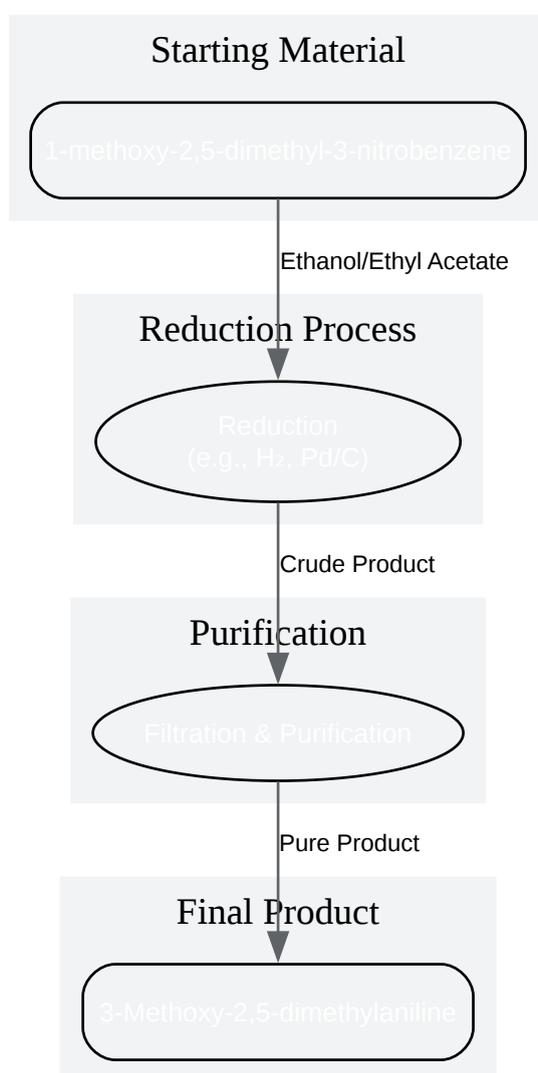
- **Pharmaceutical Synthesis:** As a scaffold for the synthesis of novel bioactive molecules. The methoxy and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of the final compound.
- **Dye and Pigment Industry:** As a precursor for the synthesis of specialized azo dyes and pigments.
- **Agrochemicals:** For the development of new herbicides and pesticides with specific modes of action.
- **Materials Science:** As a monomer for the synthesis of conductive polymers or other functional materials.

Conclusion

3-Methoxy-2,5-dimethylaniline is a chemical intermediate with considerable potential for a variety of applications in scientific research and industrial development. While a comprehensive set of experimental data for this specific compound is not yet widely available, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. As research progresses, a more detailed understanding of its properties and reactivity will undoubtedly emerge, further expanding its utility in the chemical sciences.

Visualizations

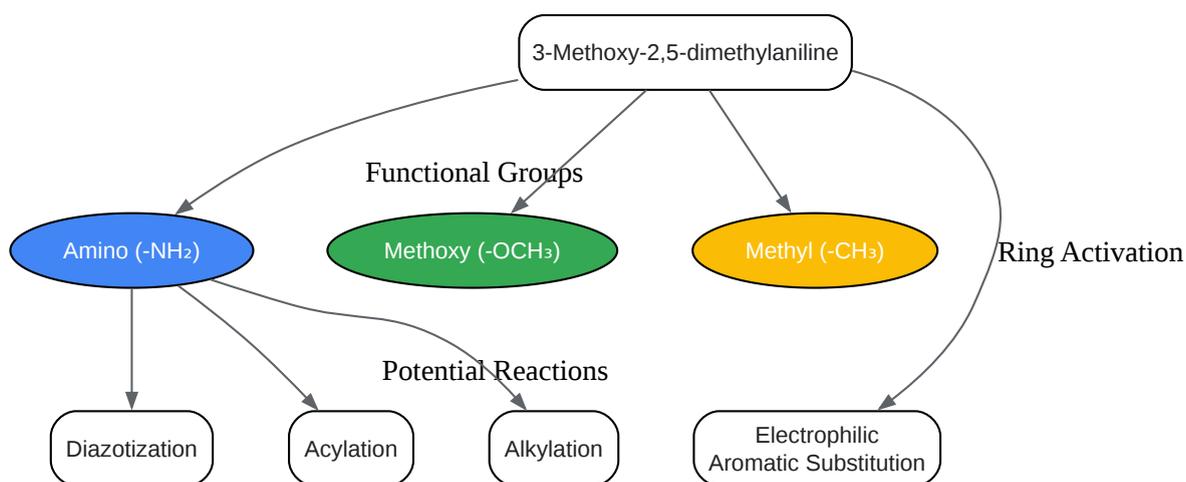
Synthesis Workflow



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Caption: A generalized workflow for the synthesis of **3-Methoxy-2,5-dimethylaniline**.

Key Functional Groups and Reactivity



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Caption: Key functional groups and potential reaction pathways for **3-Methoxy-2,5-dimethylaniline**.

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